Octyl gallate

Catalog No.
S571920
CAS No.
1034-01-1
M.F
C15H22O5
M. Wt
282.33 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octyl gallate

CAS Number

1034-01-1

Product Name

Octyl gallate

IUPAC Name

octyl 3,4,5-trihydroxybenzoate

Molecular Formula

C15H22O5

Molecular Weight

282.33 g/mol

InChI

InChI=1S/C15H22O5/c1-2-3-4-5-6-7-8-20-15(19)11-9-12(16)14(18)13(17)10-11/h9-10,16-18H,2-8H2,1H3

InChI Key

NRPKURNSADTHLJ-UHFFFAOYSA-N

SMILES

CCCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O

Solubility

1.27e-04 M
Insoluble in water, freely soluble in ethanol, ether and propane-1,2-diol
0.036 mg/mL at 20 °C

Synonyms

3,4,5-trihydroxybenzoic acid octyl ester, octyl gallate, octyl gallate dihydrate

Canonical SMILES

CCCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O

Origin and Significance:

OG is an artificial ester formed by the reaction of gallic acid, a naturally occurring phenolic compound found in plants, and 1-octanol, a fatty alcohol []. It serves as a prominent food additive (E number E311) due to its antioxidant and preservative properties, protecting fats and oils from spoilage [].

In scientific research, OG attracts interest for its potential applications beyond food preservation. Studies suggest antifungal and antibacterial activities [], with some exploring its role in enzyme inhibition and self-assembly processes [, ].


Molecular Structure Analysis

OG possesses a unique structure with two key functional groups:

  • Gallic acid moiety: This aromatic ring bears three hydroxyl groups, contributing to its antioxidant properties by scavenging free radicals.
  • Octyl group: This eight-carbon alkyl chain imparts lipophilic character, allowing OG to interact with fats and oils [].

The ester linkage connects these groups, influencing OG's solubility and reactivity.


Chemical Reactions Analysis

Synthesis:

The most common synthesis of OG involves the esterification of gallic acid with 1-octanol using an acid catalyst.

Gallic acid + 1-Octanol  ↔ Octyl Gallate + Water

Decomposition:

Under strong acidic or alkaline conditions, OG can hydrolyze back to its starting components, gallic acid and 1-octanol [].

Other Relevant Reactions:

Studies suggest OG can undergo reactions with free radicals, donating a hydrogen atom to stabilize the radical and prevent oxidative damage.


Physical And Chemical Properties Analysis

  • Appearance: White to creamy-white crystalline powder with a faint odor [].
  • Melting point: 98-101 °C [].
  • Solubility: Slightly soluble in water, freely soluble in organic solvents like ethanol and fats/oils [].
  • Stability: Relatively stable under normal storage conditions but can darken in the presence of iron.

As an Antioxidant:

The primary mechanism of action for OG lies in its antioxidant activity. The gallic acid moiety with its hydroxyl groups readily donates a hydrogen atom to free radicals, terminating the chain reaction responsible for fat oxidation and food spoilage.

Other Potential Mechanisms:

Limited research suggests OG might exhibit antifungal and antibacterial properties by disrupting microbial cell membranes []. Additionally, it may inhibit specific enzymes like soybean lipoxygenase, potentially impacting biological processes [].

While generally considered safe for consumption in approved amounts, some potential hazards are associated with OG:

  • Toxicity: High doses may cause stomach irritation or allergic reactions in sensitive individuals.
  • Flammability: Limited data exists, but as an organic compound, OG is likely combustible.
  • Reactivity: Can undergo hydrolysis under strong acidic or alkaline conditions [].

Antioxidant Properties

One of the most studied aspects of OG is its antioxidant activity. OG acts by scavenging free radicals, preventing them from damaging cells and tissues. This property makes OG a potential candidate in research related to:

  • Neurodegenerative diseases: Studies suggest OG may protect neurons from oxidative stress, potentially aiding research in Alzheimer's and Parkinson's disease .
  • Cancer prevention: OG's ability to neutralize free radicals is being explored in the context of cancer prevention, although further research is needed to establish its efficacy .

Antibacterial and Antifungal Properties

Recent research suggests OG possesses antibacterial and antifungal properties. Studies have shown its effectiveness against:

  • Streptococcus mutans: This bacterium is a major contributor to dental caries. OG's ability to disrupt biofilm formation and inhibit its growth makes it a potential candidate for research in the development of novel anti-caries agents .
  • Wood-decaying fungi: OG shows promise as an environmentally friendly wood preservative due to its ability to inhibit the growth of fungi that degrade wood .

Physical Description

White to creamy-white odourless solid
Solid

XLogP3

3.7

LogP

3.66 (LogP)
3.66

Melting Point

102.5 °C
Between 99 °C and 102 °C after drying at 90 °C for six hours
94-95°C

UNII

079IIA2811

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin]

MeSH Pharmacological Classification

Food Preservatives

Pictograms

Irritant

Irritant

Other CAS

1034-01-1

Wikipedia

Octyl gallate

Use Classification

Food additives
Food Additives -> ANTIOXIDANT; -> JECFA Functional Classes

General Manufacturing Information

Benzoic acid, 3,4,5-trihydroxy-, octyl ester: ACTIVE

Dates

Modify: 2023-08-15

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